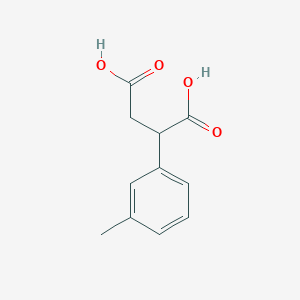

2-(3-Methylphenyl)butanedioic acid

Description

Contextualizing Butanedioic Acid Derivatives in Contemporary Organic Chemistry

Butanedioic acid, commonly known as succinic acid, and its derivatives are fundamental building blocks in modern organic chemistry. These compounds feature a four-carbon dicarboxylic acid backbone, offering a versatile scaffold for a multitude of chemical transformations. lecturio.com The two carboxylic acid groups can be converted into a variety of derivatives, including esters, amides, and acid anhydrides, making them crucial intermediates in the synthesis of complex molecules. lecturio.comualberta.ca

In the realm of materials science, butanedioic acid is a key precursor for producing biodegradable polyesters and alkyd resins. Its derivatives also play a significant role in the pharmaceutical industry, where they are used to control acidity in formulations or act as counter-ions for active drug substances. For instance, drugs like metoprolol (B1676517) succinate (B1194679) and sumatriptan (B127528) succinate utilize the succinate salt form. Furthermore, the reactivity of the carbon backbone allows for reactions such as dehydrogenation to form fumaric acid and participation in Stobbe condensation, highlighting their synthetic versatility.

Academic Significance of Phenyl-Substituted Butanedioic Acids in Chemical Research

The incorporation of a phenyl group onto the butanedioic acid structure gives rise to phenyl-substituted butanedioic acids, a class of compounds with significant academic interest. ontosight.ai These molecules serve as critical intermediates in the synthesis of various pharmacologically active agents and heterocyclic compounds. ontosight.ainih.gov The phenyl ring itself provides a handle for further functionalization, allowing chemists to modulate the electronic and steric properties of the molecule for specific applications.

A key area of research is their use as chiral building blocks. cymitquimica.com For example, (R)-(-)-Phenylsuccinic acid is a chiral derivative of succinic acid used in organic synthesis for the production of pharmaceuticals and agrochemicals. cymitquimica.com The defined stereochemistry of these compounds is crucial for their biological activity and interactions with biological targets. cymitquimica.com The presence of both a phenyl ring and carboxylic acid groups makes these compounds valuable in studying molecular recognition and self-assembly, as they can participate in various non-covalent interactions like hydrogen bonding. cymitquimica.com

Current Research Landscape and Future Perspectives for 2-(3-Methylphenyl)butanedioic Acid

This compound is a specific derivative that is the subject of ongoing chemical research. Its structure consists of a succinic acid core with a 3-methylphenyl group attached to the second carbon. The IUPAC name for a closely related isomer, where the substituent is a benzyl (B1604629) group, is 2-[(3-methylphenyl)methyl]butanedioic acid. nih.gov

Current research focuses on its synthesis and potential use as a specialized building block. While specific applications are still under exploration, related compounds like 2-[(2-Methylphenyl)methyl]butanedioic acid have been investigated for their role in microbial metabolic pathways, particularly in the degradation of aromatic hydrocarbons. biosynth.com This suggests that this compound and its isomers could be valuable tools for studying biochemical processes or for use in bioremediation.

Future research will likely concentrate on the stereoselective synthesis of this compound to isolate specific enantiomers. The distinct properties imparted by the meta-methyl substitution on the phenyl ring may lead to novel applications in materials science, such as the development of new polymers or functional materials. Furthermore, its derivatives could be synthesized and screened for potential pharmacological activity, expanding the chemical space for drug discovery.

Interactive Data Table: Properties of Phenyl-Substituted Butanedioic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1195656-70-2 | C11H12O4 | 208.21 |

| 2-[(3-methylphenyl)methyl]butanedioic acid | 6315-20-4 | C12H14O4 | 222.24 |

| 2-(4-methylphenyl)butanedioic acid | 66483-40-7 | C11H12O4 | 208.21 |

| (R)-(-)-Phenylsuccinic acid | 46292-93-7 | C10H10O4 | 194.18 |

| 2-[(2-Methylphenyl)methyl]butanedioic acid | 19263-11-7 | C12H14O4 | 222.24 |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-3-2-4-8(5-7)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXARMPLHLNVUOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 3 Methylphenyl Butanedioic Acid

Foundational Synthetic Routes to Butanedioic Acid Scaffolds

The construction of the butanedioic acid (succinic acid) framework is a cornerstone of organic synthesis, with numerous established methods. These routes provide the essential four-carbon dicarboxylic acid structure that can be further functionalized.

Condensation reactions are fundamental to the formation of carbon-carbon bonds and are widely employed in the synthesis of dicarboxylic acids and their precursors. slideshare.net These reactions typically involve the combination of two molecules with the elimination of a smaller molecule, such as water. slideshare.net

Key examples of such reactions include:

Aldol (B89426) Condensation: This reaction involves the reaction of an enolate with a carbonyl compound. While classic aldol condensations form β-hydroxy carbonyl compounds, variations can lead to α,β-unsaturated systems which can be further elaborated into dicarboxylic acid structures. acs.orgnih.gov

Claisen Condensation: This reaction forms a β-keto ester from the reaction of two ester molecules in the presence of a strong base. Intramolecular Claisen condensations of diesters, known as the Dieckmann condensation, are particularly useful for forming cyclic β-keto esters, which can serve as precursors to dicarboxylic acids upon hydrolysis and decarboxylation. slideshare.netacs.org

Knoevenagel Condensation: This is a modification of the aldol condensation where an active methylene (B1212753) compound reacts with a ketone or aldehyde. slideshare.net Using a reactant like diethyl malonate with an appropriate aldehyde, followed by hydrolysis and decarboxylation, can yield substituted succinic acids.

Stobbe Condensation: This specific condensation between a dialkyl succinate (B1194679) and a ketone or aldehyde in the presence of a base is a powerful method for producing alkylidenesuccinic acids or the corresponding succinic acids after reduction. slideshare.net

These classical methods form the bedrock for creating the basic chain of butanedioic acid, which is essential before or during the introduction of the specific aryl substituent.

A more specialized method for functionalizing dicarboxylic acid precursors involves hydrogermylation. This reaction adds a germanium-hydrogen bond across a double or triple bond. Research has demonstrated the synthesis of a series of trichlorogermyl-substituted dicarboxylic acids through the hydrogermylation of unsaturated diacids like fumaric acid and citraconic (2-methyl-2-butenedioic) acid. researchgate.net

The reaction typically uses HGeCl₃, which can be generated in situ from germanium dioxide (GeO₂) and hydrochloric acid (HCl) in the presence of a reducing agent like sodium hypophosphite (NaH₂PO₂·H₂O). researchgate.net This approach results in the addition of a -GeCl₃ group to the carbon skeleton of the butanedioic acid. researchgate.net While not a direct route to the title compound, this methodology showcases an advanced technique for introducing metallic functional groups onto a butanedioic acid scaffold, which could potentially be used in subsequent cross-coupling reactions to introduce the aryl moiety.

Directed Synthesis of 2-(3-Methylphenyl)butanedioic Acid

The specific synthesis of this compound requires methods that control the position of the 3-methylphenyl group on the butanedioic acid chain.

Achieving regioselectivity is crucial to ensure the 3-methylphenyl group attaches at the C-2 position of the butanedioic acid. One promising strategy is the visible-light-induced dicarboxylation of alkenes. A study demonstrated that various styrenes can be converted to their corresponding 2-arylsuccinic acids. rsc.org

For instance, a reaction involving an alkene, a photocatalyst, a base, and a source of CO₂, under visible light irradiation, can yield the desired dicarboxylic acid. rsc.org A closely related compound, 2-(3-methoxyphenyl)succinic acid, was synthesized using this method from 3-methoxystyrene. rsc.org This suggests a highly plausible and regioselective route to this compound starting from 3-methylstyrene.

Table 1: Proposed Photochemical Synthesis

| Starting Material | Reagents | Product | Reported Yield (Analog) |

|---|

Another potential approach involves the Michael addition of a 3-methylphenyl organometallic reagent to a maleic acid derivative, followed by the introduction of the second carboxylic acid group.

Since the C-2 carbon of this compound is a stereocenter, controlling the stereochemistry to produce a single enantiomer is a significant synthetic goal. The use of biocatalysts, such as enzymes, in organic synthesis has become a primary method for achieving high stereoselectivity. mdpi-res.com Enzymes can perform highly specific transformations, including the resolution of racemic mixtures or the direct asymmetric synthesis of a chiral molecule. mdpi-res.com

Another approach is asymmetric catalysis, using chiral metal complexes or organocatalysts to guide the reaction towards a specific stereoisomer. For example, asymmetric hydrogenation of an unsaturated precursor like (Z)-(3-Methylphenyl)-2-butenedioic acid, using a chiral rhodium or ruthenium catalyst, could potentially yield enantiomerically enriched this compound. The stereochemistry of butenedioic acid isomers (maleic and fumaric acid) has been shown to influence the stereochemical outcome in multicomponent reactions, highlighting the importance of substrate geometry in stereoselective synthesis. researchgate.net

Chemical Transformations and Derivatization of this compound

As a dicarboxylic acid, this compound can undergo a variety of chemical transformations at its two carboxylic acid groups. These reactions are useful for creating derivatives with different physical and biological properties.

Common derivatization reactions include:

Esterification: The carboxylic acid groups can be converted to esters by reacting with an alcohol under acidic conditions. This is a common derivatization technique. For example, the related compound methylmalonic acid is readily derivatized with pentafluorobenzyl bromide to form its dipentafluorobenzyl ester for GC-MS analysis. nih.gov

Amide Formation: Reaction with amines, often activated by coupling agents, yields amides. This allows for the introduction of a wide range of substituents.

Anhydride (B1165640) Formation: Intramolecular dehydration, typically through heating with a dehydrating agent, can form a cyclic anhydride, specifically a derivative of succinic anhydride.

Reduction: Both carboxylic acid groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would yield 2-(3-methylphenyl)butane-1,4-diol.

A notable transformation for γ-substituted carboxylic acids is the potential for lactonization. Palladium-catalyzed reactions have been developed for the tandem γ-arylation and γ-lactonization of aliphatic acids to form γ-arylated γ-lactones, which are valuable scaffolds in medicinal chemistry. nih.gov This suggests that under specific catalytic conditions, this compound or its precursors could potentially be converted into related lactone structures.

Table 2: Compound Names

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | 2-(m-Tolyl)succinic acid |

| Butanedioic acid | Succinic acid |

| Diethyl malonate | Malonic acid diethyl ester |

| Fumaric acid | (E)-But-2-enedioic acid |

| Citraconic acid | (Z)-2-Methylbut-2-enedioic acid |

| Germanium dioxide | Germaniac |

| Sodium hypophosphite | Sodium phosphinate |

| 3-Methylstyrene | 3-Vinyltoluene |

| 2-(3-Methoxyphenyl)succinic acid | 2-(3-Methoxyphenyl)butanedioic acid |

| Maleic acid | (Z)-But-2-enedioic acid |

| Methylmalonic acid | Methylpropanedioic acid |

| Pentafluorobenzyl bromide | 1-(Bromomethyl)-2,3,4,5,6-pentafluorobenzene |

| Lithium aluminum hydride | LAH |

Functional Group Interconversions of Carboxylic Acid Moieties

The presence of two carboxylic acid groups in this compound allows for a variety of functional group interconversions, which are fundamental in organic synthesis for creating derivatives with different physical and chemical properties.

Reduction Reactions of Dicarboxylic Acid Groups

The dicarboxylic acid groups of this compound can be reduced to the corresponding diol, 2-(3-methylphenyl)butane-1,4-diol. This transformation typically requires the use of strong reducing agents, as carboxylic acids are relatively resistant to reduction. The most common and effective reagent for this purpose is lithium aluminium hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds through the formation of a carboxylate-aluminate salt intermediate, which is then further reduced.

Another approach involves a two-step process where the dicarboxylic acid is first converted to its corresponding diester, which is then reduced. This method can be advantageous as esters are more readily reduced than carboxylic acids, allowing for the use of milder reducing agents like sodium borohydride (B1222165) (NaBH₄) under certain conditions, although LiAlH₄ remains more common for complete reduction to the diol.

| Reagent | Product | Reaction Conditions |

| Lithium Aluminium Hydride (LiAlH₄) | 2-(3-methylphenyl)butane-1,4-diol | Anhydrous THF or Diethyl Ether, followed by aqueous workup |

| Borane (BH₃) | 2-(3-methylphenyl)butane-1,4-diol | THF |

Esterification and Amidation Reactions

The carboxylic acid groups of this compound readily undergo esterification when reacted with an alcohol in the presence of an acid catalyst. The Fischer esterification, which involves heating the dicarboxylic acid with an excess of the alcohol and a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is a common method. The reaction is an equilibrium process, and to drive it towards the formation of the diester, the water formed during the reaction is typically removed, for instance by azeotropic distillation. The reactivity of the alcohol (primary > secondary > tertiary) influences the reaction conditions required.

Amidation involves the reaction of the dicarboxylic acid with an amine to form a diamide. This reaction is generally less straightforward than esterification because the acidic carboxylic acid and the basic amine can form a stable ammonium (B1175870) carboxylate salt. To overcome this, the reaction is often carried out at high temperatures to dehydrate the salt and form the amide bond. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with the amine at lower temperatures to form the amide. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the direct amidation of the carboxylic acid.

| Reaction Type | Reagents | Product | Typical Conditions |

| Esterification | Methanol, H₂SO₄ (catalyst) | Dimethyl 2-(3-methylphenyl)butanedioate | Reflux |

| Amidation | Ammonia, Heat | 2-(3-methylphenyl)butanediamide | High Temperature |

| Amidation (via acyl chloride) | Thionyl Chloride (SOCl₂), then Ammonia | 2-(3-methylphenyl)butanediamide | Room Temperature |

Aromatic Ring Modifications and Substitutions

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, and the existing substituents—the methyl group and the butanedioic acid chain—direct the position of incoming electrophiles.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The directing effects of the substituents on the aromatic ring are crucial in determining the outcome of electrophilic substitution reactions. The methyl group (-CH₃) is an activating group and is ortho-, para-directing. The butanedioic acid substituent, due to the electron-withdrawing nature of the carboxylic acid groups, is a deactivating group and is meta-directing. In the case of this compound, the substitution pattern is complex due to the opposing directing effects. However, the activating effect of the methyl group generally dominates, and substitution is expected to occur at the positions ortho and para to the methyl group (positions 2, 4, and 6). Position 5 is meta to the methyl group and ortho to the deactivating butanedioic acid group, making it less favorable.

Common electrophilic aromatic substitution reactions include nitration and halogenation. Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would likely yield a mixture of nitro-substituted isomers. Halogenation, such as bromination with Br₂ and a Lewis acid catalyst like FeBr₃, would similarly result in substitution at the activated positions.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Methyl-4-nitrophenyl)butanedioic acid, 2-(3-Methyl-6-nitrophenyl)butanedioic acid |

| Bromination | Br₂, FeBr₃ | 2-(4-Bromo-3-methylphenyl)butanedioic acid, 2-(6-Bromo-3-methylphenyl)butanedioic acid |

Oxidation Reactions Affecting the Aromatic System

The aromatic system of this compound contains a methyl group attached to the phenyl ring, which is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the methyl group to a carboxylic acid group. This reaction, when carried out under vigorous conditions (e.g., heating with alkaline KMnO₄ followed by acidification), would transform this compound into 2-(3-carboxyphenyl)butanedioic acid, a tricarboxylic acid. The butanedioic acid moiety is generally stable to these oxidizing conditions. The aromatic ring itself is resistant to oxidation except under very harsh conditions that would likely lead to its cleavage.

Decarboxylative Processes in Butanedioic Acid Chemistry

Substituted butanedioic acids, also known as succinic acids, can undergo decarboxylation, which is the loss of a carboxyl group as carbon dioxide (CO₂). This reaction typically requires elevated temperatures and may be facilitated by the presence of a catalyst. The ease of decarboxylation depends on the stability of the carbanion intermediate formed upon the loss of CO₂. For this compound, thermal decarboxylation would likely lead to the formation of 3-(3-methylphenyl)propanoic acid. The reaction proceeds via the loss of one of the carboxylic acid groups.

In some cases, the decarboxylation of substituted succinic acids can be selective, and the presence of the aryl group at the 2-position can influence which carboxyl group is lost. The stability of the resulting product also plays a role in the reaction's favorability. The decarboxylation can sometimes be accompanied by other reactions, such as dehydration to form an anhydride, especially when heated in the presence of a dehydrating agent.

Cyclization Reactions and Formation of Heterocyclic Derivatives

The structural framework of this compound, featuring a phenyl ring and two carboxylic acid functionalities, allows for a variety of cyclization reactions. These reactions are pivotal in synthesizing fused ring systems and heterocyclic compounds, which are significant motifs in medicinal and materials chemistry. The primary cyclization pathways involve either intramolecular Friedel-Crafts acylation to form carbocyclic structures or the formation of an anhydride intermediate that serves as a versatile precursor for various heterocyclic derivatives.

A predominant cyclization route for aryl-substituted butanedioic acids is the intramolecular Friedel-Crafts acylation, which leads to the formation of tetralone derivatives. This process typically requires the selective reduction of one of the carboxylic acid groups to yield the corresponding 4-arylbutanoic acid, which then undergoes cyclization in the presence of a strong acid catalyst. Common catalysts for this transformation include polyphosphoric acid (PPA) and sulfuric acid. google.comsemanticscholar.orgmasterorganicchemistry.com The Haworth synthesis provides a classic precedent for this type of reaction sequence, where an arene is first acylated with succinic anhydride, followed by reduction and subsequent intramolecular cyclization to afford a polycyclic aromatic system. semanticscholar.org

Alternatively, this compound can undergo dehydration to form its corresponding cyclic anhydride, 2-(3-methylphenyl)succinic anhydride. This anhydride is a key intermediate that can be utilized in the synthesis of a diverse range of heterocyclic compounds through reactions with various nucleophiles.

For instance, the reaction of succinic anhydrides with amines is a well-established method for the preparation of cyclic imides, specifically succinimides. nih.gov Similarly, condensation with hydrazines can yield pyridazinone structures. Research has also demonstrated the synthesis of more complex heterocyclic systems, such as seven-membered 1,3-oxazepine rings, by reacting Schiff bases with succinic anhydride. researchgate.netresearchgate.net

The following table summarizes the key cyclization reactions and the resulting heterocyclic derivatives that can be synthesized from this compound and its anhydride intermediate.

| Starting Material | Reagent(s) | Product Type | General Structure of Product Core |

| This compound (after reduction) | Polyphosphoric Acid (PPA) or H₂SO₄ | Tetralone | Fused Carbocyclic Ketone |

| 2-(3-Methylphenyl)succinic anhydride | Primary Amine (R-NH₂) | Succinimide | Five-membered cyclic imide |

| 2-(3-Methylphenyl)succinic anhydride | Hydrazine (H₂N-NH₂) | Pyridazinone | Six-membered diazine ring |

| 2-(3-Methylphenyl)succinic anhydride | Schiff Base | 1,3-Oxazepine | Seven-membered heterocyclic ring |

Detailed research findings have elaborated on the conditions and outcomes of these cyclization pathways. The intramolecular Friedel-Crafts acylation is a robust method for creating the tetralone core, a structural motif present in numerous biologically active compounds. semanticscholar.org The synthesis of heterocyclic derivatives from the anhydride intermediate offers a modular approach, where the choice of the nucleophilic reagent dictates the nature of the resulting heterocycle. This versatility allows for the generation of a library of compounds with potentially diverse chemical and biological properties.

Advanced Spectroscopic and Analytical Characterization Techniques in 2 3 Methylphenyl Butanedioic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of 2-(3-Methylphenyl)butanedioic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR spectroscopy reveals the number and type of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons, the aliphatic protons on the butanedioic acid backbone, the methyl group protons, and the acidic protons of the carboxyl groups. The chemical shifts, integration, and coupling patterns (multiplicity) of these signals allow for the precise assignment of each proton within the molecule.

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom. This is crucial for confirming the carbon skeleton, including the presence of carbonyl carbons from the acid groups, the aromatic carbons of the methylphenyl ring, and the aliphatic carbons.

Advanced two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further elucidate complex structures by establishing connectivity between atoms, confirming the attachment of the 3-methylphenyl group to the butanedioic acid chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 13.0 (broad singlet) | 175 - 185 |

| Aromatic (Ar-H) | 7.0 - 7.4 (multiplets) | 125 - 140 |

| Methine (CH) | 3.5 - 4.5 (multiplet) | 45 - 55 |

| Methylene (B1212753) (CH₂) | 2.5 - 3.5 (multiplets) | 35 - 45 |

| Methyl (CH₃) | 2.3 - 2.5 (singlet) | 20 - 25 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Applications for Molecular and Fragment Analysis

Mass spectrometry (MS) is vital for determining the molecular weight and investigating the fragmentation patterns of this compound, offering clues to its substructures.

Due to the low volatility of dicarboxylic acids, direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. nih.govresearchgate.net Therefore, a derivatization step is typically required to convert the non-volatile acid into a more volatile ester or silyl (B83357) derivative. nih.govresearchgate.net Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alcohols like butanol in the presence of a catalyst. nih.govnih.gov Once derivatized, the compound can be separated by GC and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the derivatized molecule and a series of fragment ions. Common fragmentation pathways include the loss of the ester or silyl groups and cleavages within the butanedioic acid backbone, which helps to confirm the original structure. libretexts.org

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is exceptionally well-suited for the analysis of this compound without the need for derivatization. nih.govnih.gov This technique couples the separation power of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers. nih.govnih.govnih.gov LC-HRMS allows for the precise determination of the compound's elemental composition from its exact mass, significantly increasing confidence in its identification. researchgate.netchemrxiv.org This method is particularly powerful for analyzing the compound in complex matrices, such as biological fluids or environmental samples, as it can distinguish the target analyte from other co-eluting species with high selectivity. researchgate.netlcms.cz

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Notes |

| 222 | [M]⁺ (Molecular Ion) | The intact molecule with one electron removed. |

| 205 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 177 | [M-COOH]⁺ | Loss of a carboxyl group. |

| 131 | [M-CH(COOH)₂]⁺ | Cleavage of the bond next to the phenyl ring. |

| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | Fragments related to the methylphenyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of toluene (B28343) derivatives. |

Note: The relative intensities of these fragments can provide further structural information.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid groups. nist.gov The C=O stretching vibration of the carbonyl groups typically appears as a strong, sharp peak around 1700-1725 cm⁻¹. mdpi.com Additional peaks corresponding to aromatic C=C stretching (around 1450-1600 cm⁻¹), aliphatic C-H stretching (around 2850-3000 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹) would also be present, confirming the key structural features of the molecule. ijee.net

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500 - 3300 (broad) | O-H Stretch | Carboxylic Acid |

| 2850 - 3000 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1700 - 1725 (strong) | C=O Stretch | Carboxylic Acid |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1210 - 1320 | C-O Stretch | Carboxylic Acid |

| 690 - 900 | C-H Bend (out-of-plane) | Aromatic Ring |

X-ray Crystallography for Precise Solid-State Structural Determination

For an unambiguous determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. While a specific crystal structure for this compound may not be widely published, the technique's application to similar substituted succinic acids demonstrates its power. beilstein-journals.orgresearchgate.net X-ray crystallography can precisely measure bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and stereochemistry. beilstein-journals.org It also provides detailed information on intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. acs.orgacs.org

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating its potential isomers. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose. lcms.cz

Given that the molecule contains a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the definitive method for separating these enantiomers. researchgate.netphenomenex.com The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. shimadzu.comchromatographyonline.com The ability to isolate or quantify individual enantiomers is crucial, as they often exhibit different biological activities. Various types of CSPs, such as those based on polysaccharides, are effective for separating chiral carboxylic acids. researchgate.netphenomenex.com

Theoretical and Computational Chemistry Approaches for 2 3 Methylphenyl Butanedioic Acid

Molecular Dynamics and Simulation for Conformational Landscape Exploration

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions over time.

An MD simulation of 2-(3-methylphenyl)butanedioic acid would reveal its conformational landscape. The molecule possesses several rotatable bonds, leading to numerous possible spatial arrangements (conformers). MD can explore how the molecule folds and flexes in different environments, such as in various solvents or in the solid state. researchgate.net For example, NMR spectroscopy and computational methods have been used to determine the conformational preferences of butanedioic acid in different solvents, showing how the equilibrium between conformers shifts with solvent polarity. researchgate.net Such a study on this compound would clarify which conformers are most stable and how they might interconvert, which is crucial for understanding its biological activity or crystallization behavior.

Analysis of Intermolecular Interactions and Crystal Packing

In the solid state, molecules arrange themselves into a highly ordered crystal lattice. The specific arrangement, or crystal packing, is dictated by a complex network of intermolecular interactions. Computational methods are invaluable for analyzing these forces.

The way molecules of this compound pack in a crystal is determined by non-covalent interactions like hydrogen bonds (between carboxylic acid groups), van der Waals forces, and potentially π-π stacking involving the phenyl ring. Understanding these interactions is key to explaining the physical properties of the crystal, such as its melting point and solubility. Studies on succinic acid itself have revealed multiple polymorphic forms, where the molecules pack differently, leading to distinct properties. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the regions where the electron distribution of the sum of spherical atoms for the whole crystal is dominated by the contribution from the molecule .

By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify specific regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, highlighting key interactions like hydrogen bonds. The analysis also generates two-dimensional "fingerprint plots," which summarize all intermolecular contacts in the crystal. acs.org These plots provide a quantitative breakdown of the percentage contribution of each type of interaction (e.g., O···H, H···H, C···H) to the total Hirshfeld surface area, offering a clear picture of the supramolecular assembly. acs.orgresearchgate.net

Table 2: Illustrative Hirshfeld Surface Fingerprint Plot Contributions for a Crystalline Organic Acid This table presents typical percentage contributions of various intermolecular contacts to the total Hirshfeld surface, derived from analyses of similar molecules.

| Contact Type | Contribution (%) | Description |

| O···H / H···O | 40 - 50% | Represents strong hydrogen bonding between carboxylic acid groups. |

| H···H | 30 - 40% | Represents numerous van der Waals contacts between hydrogen atoms. |

| C···H / H···C | 10 - 15% | Indicates contacts involving the hydrocarbon backbone and phenyl ring. |

| C···C | 1 - 5% | May indicate π-π stacking interactions between phenyl rings. |

| Other | < 5% | Contributions from other less frequent contacts. |

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density (ρ) to characterize chemical bonding. researchgate.net By finding critical points in the electron density, AIM can identify bond paths between atoms and quantify the nature of the interaction at these points. For non-covalent interactions like hydrogen bonds, the presence of a bond critical point (BCP) between the donor and acceptor atoms confirms the existence of the bond. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the bond's strength and nature (shared-shell vs. closed-shell interaction).

The Independent Gradient Model (IGM) is another method for visualizing and analyzing non-covalent interactions. semanticscholar.orgresearchgate.net It is based on the difference between the electron density gradient of the system and a reference gradient from non-interacting atoms. IGM generates 3D isosurfaces that highlight regions of intermolecular interaction, which are often colored according to their strength and type (e.g., strong attractive, weak van der Waals). In studies of related butanedioic acid derivatives, AIM and IGM analyses have been used to confirm and characterize the hydrogen bonds that stabilize the crystal structure. semanticscholar.orgresearchgate.net

Table 3: Illustrative AIM Topological Parameters for Hydrogen Bonds in a Carboxylic Acid Dimer This table shows typical values for electron density properties at bond critical points (BCPs) for intermolecular hydrogen bonds, based on published studies.

| Hydrogen Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Interpretation |

| O-H···O | 0.02 - 0.04 | 0.07 - 0.14 | Positive Laplacian indicates a closed-shell interaction, typical of strong hydrogen bonds. |

| C-H···O | 0.005 - 0.015 | 0.02 - 0.05 | Lower density and Laplacian values indicate a weaker, electrostatic-dominant interaction. |

Computational Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for an organic molecule like this compound is a powerful application of computational chemistry. It allows for the theoretical determination of spectra which can then be used to compare with and interpret experimental data. The primary methods used for these predictions are Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

The process begins with the optimization of the molecule's three-dimensional geometry. Using a computational chemistry software package like Gaussian, the most stable conformation (the lowest energy state) of this compound would be determined. This is a critical step as the accuracy of the predicted spectroscopic data is highly dependent on the accuracy of the optimized molecular structure. A common and reliable method for this optimization is the B3LYP functional combined with a basis set such as 6-311++G(d,p).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of ¹H and ¹³C NMR spectra are invaluable for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for predicting NMR chemical shifts. By calculating the isotropic magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted. These are typically referenced against a standard, such as Tetramethylsilane (TMS), to provide values in parts per million (ppm) that are directly comparable to experimental spectra.

The predicted chemical shifts for the different protons and carbons in the molecule would depend on their specific chemical environment. For instance, the protons of the methyl group on the phenyl ring would have a distinct chemical shift compared to the protons of the butanedioic acid backbone. Similarly, the carboxylic acid protons would appear at a characteristic downfield shift.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Type | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 10.0 - 13.0 |

| Aromatic (C₆H₄) | 7.0 - 7.5 |

| Methine (CH) | 3.0 - 4.0 |

| Methylene (B1212753) (CH₂) | 2.5 - 3.5 |

| Methyl (CH₃) | 2.0 - 2.5 |

| Carbonyl (C=O) | 170 - 185 |

| Aromatic (C₆H₄) | 120 - 140 |

| Methine (CH) | 40 - 50 |

| Methylene (CH₂) | 30 - 40 |

| Methyl (CH₃) | 15 - 25 |

| Note: This table presents a generalized range of chemical shifts expected for the functional groups present in the molecule based on typical values and is not the result of a specific calculation for this compound. |

Vibrational (IR and Raman) Spectroscopy:

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. Following the geometry optimization, a frequency calculation is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the incompleteness of the theoretical model. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. The predicted spectra would show characteristic peaks for the functional groups present in this compound, such as the O-H and C=O stretching vibrations of the carboxylic acid groups, the C-H stretching of the aromatic ring and aliphatic chain, and the various bending vibrations.

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Carboxylic Acid) | 1680 - 1750 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 |

| O-H Bend (Carboxylic Acid) | 1395 - 1440 |

| Note: This table presents generalized frequency ranges for the key functional groups and is not based on specific computational results for this compound. |

Electronic (UV-Vis) Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic excited states from the ground state. The results provide the absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). For this compound, the UV-Vis spectrum would be dominated by electronic transitions within the aromatic phenyl ring. The calculations can also be performed to include solvent effects to better simulate experimental conditions.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Predominant Electronic Transition |

| ~210 | > 0.1 | π → π |

| ~260 | < 0.1 | π → π |

| Note: This table is a hypothetical representation of the expected UV-Vis absorption based on the phenyl chromophore and is not derived from actual calculations on this compound. |

Applications of 2 3 Methylphenyl Butanedioic Acid and Its Derivatives in Specialized Chemical Fields

Strategic Utilization in Advanced Organic Synthesis as Chemical Building Blocks

As a foundational molecule, 2-(3-methylphenyl)butanedioic acid is instrumental in the construction of more complex chemical structures. Its utility as a chemical building block is a cornerstone of its application in organic synthesis. echemi.combldpharm.com

The structural framework of this compound makes it a valuable precursor in the synthesis of intricate organic molecules and analogs of natural products. The presence of both a phenyl group and dicarboxylic acid functionalities allows for a variety of chemical transformations. For instance, the carboxylic acid groups can be converted into esters, amides, or other functional groups, while the aromatic ring can undergo substitution reactions. upertis.ac.idacs.org This versatility is crucial for creating libraries of compounds for drug discovery and other applications.

Recent advancements have highlighted novel methods for producing complex organic molecules, such as macrocycles, from larger crystalline structures, a process that could potentially utilize derivatives of this compound. icmab.es The ability to precisely engineer and subsequently cleave specific bonds in larger structures opens new avenues for synthesizing molecules that were previously difficult to obtain through traditional step-by-step methods. icmab.es

Derivatives of butanedioic acid, the parent structure of this compound, are found in various biologically active compounds. For example, furanone derivatives prepared from related aroylpropanoic acids have shown potential as anti-inflammatory and antibacterial agents. researchgate.net Similarly, the synthesis of various heterocyclic compounds, such as pyridazinones, often involves precursors derived from butanedioic acid. scispace.com These examples underscore the potential of this compound to serve as a starting material for a wide array of complex and biologically relevant molecules.

Asymmetric synthesis, the process of creating stereochemically pure compounds, is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological effects. nih.gov Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.com

While direct research on this compound as a chiral auxiliary is not extensively documented, its structural motifs are present in molecules known to be effective in asymmetric synthesis. The principle of using chiral acids to resolve racemic mixtures or to act as a directing group is well-established. tcichemicals.comgoogle.com For example, chiral auxiliaries can be covalently attached to a substrate, influencing the approach of a reagent to a specific face of the molecule, thereby leading to the desired stereoisomer. sigmaaldrich.com After the reaction, the auxiliary can be removed and often recycled. sigmaaldrich.com

The development of novel chiral ligands for asymmetric catalysis is another area where derivatives of this compound could be applied. chemrxiv.org The synthesis of tailor-made amino acids and other complex chiral molecules often relies on the use of specific chiral ligands that coordinate with a metal catalyst to create a chiral environment for the reaction. ucj.org.ua Given its structure, this compound could be modified to create such ligands, contributing to the ever-expanding toolbox of asymmetric synthesis.

Contributions to Materials Science and Polymer Chemistry

The application of this compound and its derivatives extends into the realm of materials science and polymer chemistry, where its structural features can be harnessed to create materials with specific properties.

The dicarboxylic acid functionality of this compound makes it a suitable monomer for the synthesis of polyesters and polyamides. The incorporation of the 3-methylphenyl group into the polymer backbone can influence the material's thermal properties, solubility, and mechanical strength. echemi.com By carefully selecting the co-monomers, a wide range of polymers with tailored characteristics can be produced.

The term "specialty chemicals" encompasses a broad range of compounds produced for specific applications. parchem.com Derivatives of this compound can be designed to function as plasticizers, additives, or precursors for more complex specialty materials. For example, butanedioic acid itself is used in the production of polymers and as a food additive. The introduction of the methylphenyl group can lead to derivatives with altered properties, making them suitable for more specialized applications. smolecule.com

Nonlinear optical (NLO) materials are crucial for a variety of applications, including frequency conversion, optical switching, and data storage. researchgate.net Organic materials, in particular, have shown great promise due to their large NLO responses and the ability to tailor their properties through chemical synthesis. dntb.gov.ua

The crystalline form of certain organic molecules can exhibit significant second- and third-order NLO properties. acs.orgnih.govconnectedpapers.com The arrangement of molecules in the crystal lattice, as well as the intramolecular charge transfer characteristics of the individual molecules, are key factors in determining the NLO response. nih.gov While specific studies on the NLO properties of this compound are not widely available, related compounds containing aromatic rings and carboxylic acid groups have been investigated for their NLO potential. The presence of a donor-π-acceptor system within a molecule can enhance its hyperpolarizability, a key factor for NLO activity. nih.gov Further research into the crystal engineering of this compound and its derivatives could reveal interesting NLO properties.

Interplay in Biochemical Systems and Mechanistic Biological Studies

The interaction of small molecules with biological systems is a fundamental area of chemical biology. While comprehensive biological studies on this compound are limited, its structural similarity to endogenous molecules and other bioactive compounds suggests potential areas of investigation.

Butanedioic acid, or succinate (B1194679), is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway. The introduction of a 3-methylbenzyl group, as in this compound, would likely alter its interaction with the enzymes of the TCA cycle. Such a derivative could act as an inhibitor or a modulator of these enzymes, providing a tool for studying metabolic pathways.

Furthermore, derivatives of butanedioic acid have been explored for their potential therapeutic effects. For instance, some have been investigated as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol synthesis. acs.org Other related compounds have shown antimicrobial and anti-inflammatory activities. scispace.comsciepub.com The biological activity of this compound and its derivatives remains an area ripe for further exploration, with potential applications in understanding and modulating biochemical processes.

Molecular Level Interactions with Biological Pathways and Enzymes

The interaction of butanedioic acid derivatives with enzymes is a key area of research. Certain derivatives have been identified as enzyme inhibitors. For instance, 2-(substituted benzylidene)succinic acids are predicted to be active as enzyme inhibitors researchgate.net. A specific example is 2-(2-chlorobenzyl) succinic acid, which has been identified as an inhibitor of metallo-β-lactamases like IMP-1 and VIM-2 nih.gov. Metallo-β-lactamases are enzymes that confer antibiotic resistance to bacteria by hydrolyzing a broad spectrum of β-lactam antibiotics nih.gov. The inhibitory action of these succinic acid derivatives often involves interactions with the enzyme's active site, which may contain one or two zinc ions nih.gov.

In the context of microbial metabolism, derivatives such as 2-methylbenzylsuccinic acid are intermediates in the anaerobic degradation of hydrocarbons like xylene biosynth.com. The conversion of this intermediate is facilitated by a dehydrogenase enzyme biosynth.com. This demonstrates the role of such compounds as substrates in specific enzymatic pathways. The parent molecule, butanedioic acid (succinate), is a crucial component of the citric acid cycle, where it is converted to fumarate (B1241708) by the enzyme succinate dehydrogenase, a key step in cellular respiration .

Elucidation of Potential Roles in Metabolic Processes

The foundational molecule, butanedioic acid, also known as succinic acid or succinate, is a central intermediate in the metabolic pathway of virtually all living organisms . It plays a critical role in the citric acid cycle (TCA cycle), a series of chemical reactions used by aerobic organisms to release stored energy . Within the mitochondria, succinate is generated and acts as an electron donor to the electron transport chain, contributing to the production of ATP, the cell's main energy currency .

Beyond its role in energy metabolism, succinate can exit the mitochondria and function as a signaling molecule, reflecting the metabolic state of the cell . High levels of succinate have been shown to inhibit certain enzymes, leading to epigenetic changes that can influence gene expression and have been implicated in tumor progression . The metabolism of related aromatic compounds, such as m-xylene, leads to the formation of m-Methylhippuric acid, which is a principal metabolite found in urine hmdb.ca. While not a direct derivative, this metabolic pathway highlights how the body processes substituted phenyl groups. Similarly, compounds like 2-hydroxy-3-methylbutanedioic acid are known to be involved in metabolic pathways in microorganisms evitachem.com.

In Silico Predictions of Biological Activities and Target Interactions

Computational, or in silico, studies are valuable for predicting the biological activities of molecules and their potential interactions with protein targets. Research on derivatives like 2-(substituted benzylidene)succinic acids has predicted a range of biological activities based on their molecular structures researchgate.net. These studies help in prioritizing compounds for further experimental testing.

A study on various 2-(substituted benzylidene)succinic acids revealed that the compounds generally adhere to Lipinski's rule of five, suggesting good drug-likeness properties researchgate.net. The predicted bioactivity scores indicated that these derivatives are likely to be active as nuclear receptor ligands, enzyme inhibitors, and modulators of G-protein coupled receptors (GPCRs) and ion channels researchgate.net.

Table 1: Predicted Bioactivity Scores for 2-(Substituted benzylidene)succinic Acid Derivatives

This table summarizes the predicted biological activities from in silico studies of various 2-(substituted benzylidene)succinic acid derivatives. A score greater than 0.00 indicates likely activity, while scores between -5.0 and 0.00 suggest moderate activity.

| Biological Target | Predicted Bioactivity Score | Potential Function |

| GPCR Ligand | Active to Moderately Active | Modulation of cell signaling |

| Ion Channel Modulator | Active to Moderately Active | Regulation of ion flow across membranes |

| Nuclear Receptor Ligand | Active to Moderately Active | Regulation of gene expression |

| Protease Inhibitor | Active to Moderately Active | Inhibition of protease enzymes |

| Enzyme Inhibitor | Active to Moderately Active | General enzyme inhibition |

Source: Based on data from an in-silico study on 2-(substituted benzylidene)succinic acids. researchgate.net

Further computational analyses, including molecular docking studies, have been used to explore the binding efficiency of butanedioic acid derivatives with specific protein targets. For example, docking studies on compounds like hydroxyl-diethyl ester of butanedioic acid against targets such as TNF-α have shown potential hydrogen bond and hydrophobic interactions with key amino acid residues in the protein's active site ijpsr.com. These in silico approaches are instrumental in the early stages of drug design and help to elucidate the potential mechanisms of action for novel compounds heteroletters.org.

Future Directions and Emerging Research Avenues for 2 3 Methylphenyl Butanedioic Acid

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 2-(3-Methylphenyl)butanedioic acid will likely prioritize environmentally benign and efficient methods. Green chemistry principles, such as the use of renewable feedstocks, atom economy, and the avoidance of hazardous reagents and solvents, will be central to these new synthetic strategies. cmu.ac.thcmu.ac.th

Current synthetic routes for similar dicarboxylic acids often rely on conventional methods that may involve harsh reaction conditions and generate significant waste. nih.gov Future research will aim to develop greener alternatives. One promising approach is the use of bio-based starting materials. For instance, lignocellulose-derived platform chemicals could potentially be converted to intermediates for the synthesis of this compound. acs.orgrsc.org Another avenue involves employing biocatalysis, using enzymes or whole-cell systems to carry out specific reaction steps with high selectivity and under mild conditions, thus minimizing by-product formation. bohrium.com

Electrochemical methods also present a sustainable alternative for the synthesis of dicarboxylic acids, offering the potential for high efficiency and reduced use of chemical oxidants. rsc.org Microwave-assisted organic synthesis is another green technique that can accelerate reaction times and improve yields for the preparation of succinic acid derivatives. ijert.org

The following table illustrates a hypothetical comparison between a traditional and a potential green synthetic route for this compound, highlighting key green chemistry metrics.

| Metric | Traditional Synthesis (Hypothetical) | Green Synthesis (Hypothetical) |

| Starting Materials | Petroleum-based | Bio-based (e.g., from lignin) |

| Solvents | Chlorinated solvents | Water, ethanol, or solvent-free |

| Catalyst | Heavy metal catalysts | Biocatalyst or recyclable catalyst |

| Reaction Conditions | High temperature and pressure | Mild temperature and pressure |

| Atom Economy | Moderate | High |

| By-products | Significant, potentially hazardous | Minimal, biodegradable |

| Energy Consumption | High | Low |

Advanced Computational Design of Novel Derivatives with Enhanced Functionalities

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific desired properties. nih.govstanford.eduopenmedicinalchemistryjournal.comuni-hamburg.de For this compound, in silico methods can be employed to design novel derivatives with enhanced biological activities or material properties.

By utilizing techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, researchers can build models that correlate the structural features of this compound derivatives with their functional properties. nih.gov This allows for the virtual screening of large libraries of potential derivatives to identify candidates with the highest probability of success before undertaking expensive and time-consuming laboratory synthesis. openmedicinalchemistryjournal.com

Molecular docking simulations can be used to predict the binding affinity and interaction modes of designed derivatives with specific biological targets, such as enzymes or receptors. openmedicinalchemistryjournal.com This is particularly relevant for exploring the potential of these compounds in drug discovery. Furthermore, computational methods can predict key physicochemical properties of the designed molecules, such as solubility, stability, and bioavailability, which are crucial for their practical application. rsc.org The use of machine learning and artificial intelligence is also becoming increasingly prevalent in accelerating the discovery of functional molecules. mit.edu

The table below presents a hypothetical example of how computational design could be used to generate derivatives of this compound with tailored properties.

| Derivative | Modification | Predicted Property Enhancement |

| Derivative A | Addition of a hydroxyl group to the phenyl ring | Increased water solubility and potential for hydrogen bonding with biological targets. |

| Derivative B | Esterification of one or both carboxylic acid groups | Enhanced lipid solubility for improved membrane permeability. |

| Derivative C | Introduction of a halogen atom on the phenyl ring | Altered electronic properties, potentially leading to increased biological activity. |

| Derivative D | Extension of the alkyl chain | Modified lipophilicity and potential for altered binding to hydrophobic pockets in proteins. |

Exploration of Unconventional Applications in Emerging Technologies

While the current applications of this compound are not well-defined, its chemical structure suggests a range of possibilities in emerging technologies. Dicarboxylic acids, in general, are versatile building blocks for various materials and have been explored for numerous applications. gerli.comnih.gov

One potential area of application is in the development of new polymers. The two carboxylic acid groups of this compound allow it to act as a monomer in the synthesis of polyesters and polyamides. gerli.com The presence of the 3-methylphenyl group could impart unique thermal or mechanical properties to the resulting polymers. These polymers could find use in biodegradable plastics, coatings, and adhesives. mdpi.com

Another emerging application for organic acids is in the field of metal recovery and leaching from industrial waste, which presents a greener alternative to traditional hydrometallurgical processes. tandfonline.com The chelating properties of the dicarboxylic acid moiety could be exploited for the selective extraction of valuable metals from spent catalysts or electronic waste.

Furthermore, organic acids are being investigated for their role in energy storage technologies and as components in the synthesis of functional materials for electronics. The specific properties of this compound and its derivatives could be tailored for these advanced applications. The recovery of bio-based organic acids using green technologies is also an active area of research. researchgate.net

Integrated Research Approaches Combining Experimental Synthesis and Theoretical Modeling

The future of research on this compound will greatly benefit from an integrated approach that combines experimental and computational methods. researchgate.netacs.orgnih.gov This synergy allows for a more efficient and insightful research and development process.

Theoretical modeling can guide experimental work by predicting reaction outcomes, identifying promising synthetic routes, and prioritizing candidate molecules for synthesis. nih.govmdpi.comacs.orgwiley.com For example, computational studies can help to understand the reaction mechanisms of different synthetic pathways, allowing for the optimization of reaction conditions to improve yields and reduce by-products.

Conversely, experimental data is crucial for validating and refining computational models. rsc.org The characterization of synthesized compounds and the evaluation of their properties provide the necessary feedback to improve the accuracy of theoretical predictions. This iterative cycle of prediction, synthesis, and testing accelerates the discovery and development of new materials and applications based on this compound.

An integrated approach would involve the following steps:

Computational Design: Use of molecular modeling to design novel derivatives with target properties.

Theoretical Synthesis Planning: Employ computational tools to predict the most efficient and sustainable synthetic routes.

Experimental Synthesis: Synthesize the prioritized compounds in the laboratory.

Characterization and Testing: Experimentally determine the properties and activities of the new compounds.

Data-driven Refinement: Use the experimental results to refine the computational models for the next cycle of design and synthesis.

This integrated workflow will be instrumental in unlocking the full potential of this compound and its derivatives in a timely and cost-effective manner.

Q & A

Q. What are the recommended synthetic strategies for preparing 2-(3-Methylphenyl)butanedioic acid, and how do reaction conditions influence yield?

A common approach involves Friedel-Crafts alkylation of 3-methylbenzene derivatives followed by oxidation to introduce the succinic acid moiety. For example, coupling 3-methylbenzyl halides with malonic acid derivatives under basic conditions (e.g., Knoevenagel condensation) could yield intermediates, which are subsequently hydrolyzed and decarboxylated . Reaction optimization (e.g., temperature, catalyst selection) is critical to minimize side products like over-alkylation. Analytical tools such as TLC and GC-MS should monitor reaction progression.

Q. Which analytical techniques are most effective for characterizing this compound and verifying purity?

- NMR Spectroscopy : 1H and 13C NMR can confirm the substitution pattern on the aromatic ring and the presence of carboxylic acid protons (δ ~10-12 ppm) .

- HPLC-MS : Reverse-phase HPLC with a C18 column and mass spectrometry (ESI− mode) can assess purity and detect trace impurities .

- Melting Point Analysis : Compare experimental values (e.g., 85–89°C for structurally similar compounds) with literature data to verify consistency .

Q. How do the physicochemical properties (e.g., solubility, logP) of this compound impact experimental design?

- Solubility : The compound is likely sparingly soluble in water due to its aromatic and carboxylic acid groups. Use polar aprotic solvents (e.g., DMSO) for dissolution in biological assays .

- logP : Calculated logP values (~1.98 for analogous compounds) suggest moderate lipophilicity, influencing partitioning in chromatographic separations . Validate experimentally via shake-flask methods.

Advanced Research Questions

Q. How can enantiomeric purity of this compound be assessed, given potential stereogenic centers?

If the compound exhibits chirality (e.g., at the succinic acid backbone), employ chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and UV detection. Compare retention times with racemic mixtures or synthesized enantiopure standards. Circular dichroism (CD) spectroscopy may further confirm absolute configuration .

Q. What computational methods are suitable for predicting the reactivity or binding interactions of this compound?

- Docking Studies : Use software like AutoDock Vina with the InChIKey (e.g.,

JKZMBINIIFRDHY-UHFFFAOYSA-Nfor structural analogs) to model interactions with target enzymes or receptors . - DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox behavior .

Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR)?

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -Br, -CF3) at the 3-methylphenyl position to alter electronic effects, as seen in bromophenylacetic acid derivatives .

- Backbone Functionalization : Replace the succinic acid moiety with malonic or glutaric acid to study steric effects on bioactivity .

Q. How should conflicting data on physicochemical properties (e.g., logP discrepancies) be resolved?

- Experimental Validation : Measure logP via shake-flask (octanol/water) and compare with computational tools (e.g., ACD/Labs or XLogP3). Discrepancies may arise from protonation state assumptions in silico models .

- Cross-Validation : Use HPLC retention time correlation (logD vs. logP) under controlled pH conditions.

Q. What methodologies are recommended for assessing the stability of this compound under varying storage or experimental conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Photostability : Expose samples to UV light (e.g., 254 nm) and monitor degradation via HPLC .

- Solution Stability : Store in inert atmospheres (N2) to prevent oxidation, particularly in aqueous buffers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.